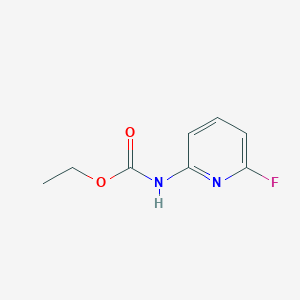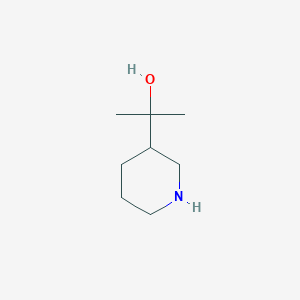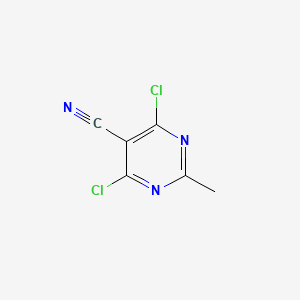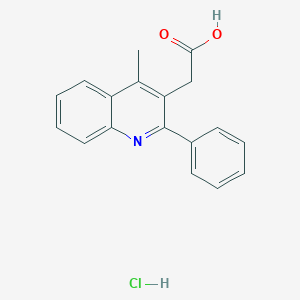
2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride
Vue d'ensemble
Description
“2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride” is an organic compound with the molecular formula C18H16ClNO2 . It has a molecular weight of 313.78 . The IUPAC name for this compound is (2-methyl-4-phenyl-3-quinolinyl)acetic acid hydrochloride .
Molecular Structure Analysis
The InChI code for “2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride” is 1S/C18H15NO2.ClH/c1-12-15(11-17(20)21)18(13-7-3-2-4-8-13)14-9-5-6-10-16(14)19-12;/h2-10H,11H2,1H3,(H,20,21);1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride” is a powder that can be stored at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : Various synthesis techniques have been explored for similar quinoline derivatives. For instance, the synthesis of 2-(1-aryltetrazol-5-yl)acetic esters and their subsequent conversion to 2-(1-aryltetrazol-5-yl)propanoic acids (Caiazza, Prager, & Schafer, 1995). Another example is the synthesis of novel 2-(2-(4-((3,4-Dihydro-4-oxo-3-arylquinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl acetic acid esters (Acharyulu, Dubey, Reddy, & Suresh, 2009).
Chemical Behavior and Stability : The stability and chemical behavior of related compounds under various conditions have been studied, such as the study on 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3H)-one (Gendugov, Glushko, Ozerov, & Shcherbakova, 2021).
Synthesis of Derivatives : Research into the synthesis of various derivatives of quinoline compounds, such as the synthesis of chalcone containing pyrazolyl quinazolin-4(3H) ones and their microbial studies (Patel & Barat, 2010), is common. This shows the versatility of quinoline derivatives in chemical synthesis.
Biological and Pharmacological Activities
Antimicrobial and Antimalarial Activities : Some derivatives of quinolines have been tested for their antimicrobial and antimalarial activities. For example, 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives showing potential as antimalarial and anticancer agents (Ramírez, Rodrigues, Mijares, de Sanctis, & Charris, 2020).
Antioxidant and Antidiabetic Potential : Novel chloroquinoline derivatives have been synthesized and evaluated for their antioxidant and antidiabetic properties, showing promising results in reducing high glucose levels in the body (Murugavel, Stephen, Subashini, & Ananthakrishnan, 2017).
Analgesic and Anti-Inflammatory Activities : Quinazolinyl acetamides have been designed and synthesized, and evaluated for their analgesic and anti-inflammatory activities, showing potential as therapeutic agents (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-methyl-2-phenylquinolin-3-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2.ClH/c1-12-14-9-5-6-10-16(14)19-18(15(12)11-17(20)21)13-7-3-2-4-8-13;/h2-10H,11H2,1H3,(H,20,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQCFDHQVZNSEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C3=CC=CC=C3)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



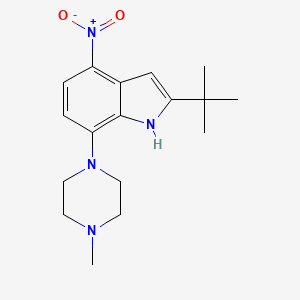
![1-[(5-Bromo-2-fluoro-4-methylsulfonyl)phenyl]-homopiperazine](/img/structure/B1437953.png)
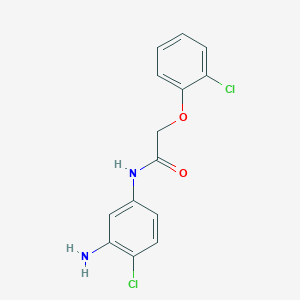
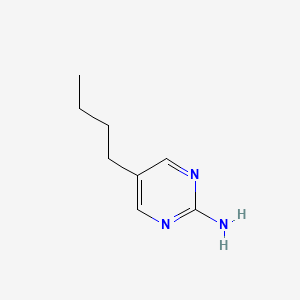
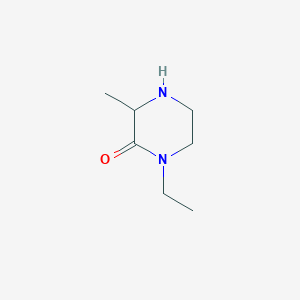
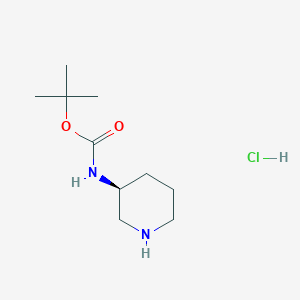

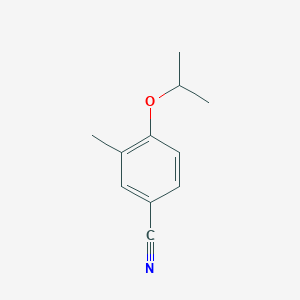
![1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid](/img/structure/B1437965.png)

